molecular formula C10H13Cl2NO2 B555251 4-Chloro-D-phenylalanine methyl ester hydrochloride CAS No. 33965-47-8

4-Chloro-D-phenylalanine methyl ester hydrochloride

Cat. No. B555251
CAS RN: 33965-47-8
M. Wt: 250.12 g/mol
InChI Key: GCBCWTWQAFLKJG-SBSPUUFOSA-N
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Description

4-Chloro-D-phenylalanine methyl ester hydrochloride is a derivative of phenylalanine with a chloro group attached to the para position of the phenyl ring . It is one of the enantiomers in 4-Chloro-DL-phenylalanine Methyl Ester Hydrochloride . This compound is known to be a tryptophan hydroxylase (TPH) inhibitor and a serotonin synthesis inhibitor . It is also known to induce memory deficits in rats .


Synthesis Analysis

The synthesis of 4-Chloro-D-phenylalanine methyl ester hydrochloride involves several steps, including the binding to the dopamine receptor, inducing activation of the G protein and subsequent phospholipase C activation. This stimulates the synthesis of inositol triphosphate (IP3) and diacylglycerol (DAG) .


Molecular Structure Analysis

The molecular formula of 4-Chloro-D-phenylalanine methyl ester hydrochloride is CL-H^C10-H12-CL-N-O2 . Its molecular weight is 250.12 .


Chemical Reactions Analysis

4-Chloro-D-phenylalanine methyl ester hydrochloride is an inhibitor of 5-hydroxytrytamine (5-HT) synthesis . It helps to improve the inflammation of lung tissue and remodeling pulmonary artery . It can reduce the expression of tryptophan hydroxylase 1 (TPH1), matrix metalloproteinase (MMP) and pro-inflammatory factors .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-D-phenylalanine methyl ester hydrochloride include a melting point of 186-189 °C (lit.) . Its SMILES string is Cl.COC(=O)C(N)Cc1ccc(Cl)cc1 .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-D-phenylalanine methyl ester hydrochloride is Tryptophan Hydroxylase (TPH) . TPH is a rate-limiting enzyme involved in the synthesis of serotonin (5-HT), a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological processes .

Mode of Action

4-Chloro-D-phenylalanine methyl ester hydrochloride acts as an inhibitor of Tryptophan Hydroxylase . By inhibiting TPH, it reduces the synthesis of serotonin, thereby affecting the availability of this neurotransmitter in the brain .

Biochemical Pathways

The compound affects the serotonin synthesis pathway . Serotonin is synthesized from the amino acid tryptophan in a two-step process. First, TPH converts tryptophan to 5-hydroxytryptophan (5-HTP). Then, the enzyme aromatic L-amino acid decarboxylase (AADC) converts 5-HTP to serotonin . By inhibiting TPH, 4-Chloro-D-phenylalanine methyl ester hydrochloride reduces the production of 5-HTP, leading to a decrease in serotonin synthesis .

Pharmacokinetics

This property is crucial for its action on central nervous system targets like TPH .

Result of Action

The inhibition of serotonin synthesis by 4-Chloro-D-phenylalanine methyl ester hydrochloride can lead to a variety of effects at the molecular and cellular levels. It has been associated with cognitive defects in rodents and has been used to induce serotonin depletion in rats . It also stimulates glucose intolerance in pregnant mice .

Action Environment

The action, efficacy, and stability of 4-Chloro-D-phenylalanine methyl ester hydrochloride can be influenced by various environmental factorsAs it crosses the blood-brain barrier , factors specific to the central nervous system environment may also play a role.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

Studies have shown that 4-Chloro-DL-phenylalanine methyl ester hydrochloride is associated with cognitive defects in rodents . It has been used to induce 5-hydroxytryptamine (5-HT) depletion in rats , and it stimulates glucose intolerance in pregnant mice . These findings suggest potential future directions for research into the effects of this compound on cognitive function and metabolic processes.

properties

IUPAC Name

methyl (2R)-2-amino-3-(4-chlorophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBCWTWQAFLKJG-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-D-phenylalanine methyl ester hydrochloride

CAS RN

33965-47-8
Record name 4-Chloro-D-phenylalanine methyl ester hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033965478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-CHLORO-D-PHENYLALANINE METHYL ESTER HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K88EGN008P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

While under nitrogen, a stirred suspension of 4-chlorophenylalanine (2.50 g, 12.5 mmol) in anhydrous methanol (18 mL) was cooled in an ice-water bath and carefully treated with thionyl chloride (1.00 mL, 13.8 mmol). After stirring for 10 min, and the cooling bath was removed and the mixture was allowed to warm to room temperature. A reflux condenser was attached, and the slurry was warmed to 55° C. After stirring overnight, the mixture was cooled to room temperature, concentrated and dried under reduced pressure to give methyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride (3.13 g, 99%) as a white solid. ESI+MS found for C10H12ClNO2 m/z 214.0 (M+H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

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